molecular formula C8H11N3O B157629 N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide CAS No. 10124-85-3

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide

Cat. No. B157629
CAS RN: 10124-85-3
M. Wt: 165.19 g/mol
InChI Key: PDNUJRVEYKRJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the first paper, a series of benzamide derivatives with imidazole rings were synthesized and characterized. These compounds were then used to form nickel complexes, which were also characterized. The synthesis involved treating the derivatives with KOH and reacting them with nickel acetate or nickel chloride to form the respective nickel complexes . Although the exact compound "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" is not synthesized in this study, the methods used could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structures of the nickel complexes derived from the imidazole-containing ligands were determined using single-crystal X-ray diffraction in the first paper . This technique could similarly be applied to analyze the molecular structure of "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" to gain insights into its three-dimensional conformation and bonding arrangements.

Chemical Reactions Analysis

The nickel complexes mentioned in the first paper exhibited catalytic activity in ethylene oligomerization . This suggests that imidazole-containing compounds can participate in coordination chemistry and catalysis, which could be relevant for "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" if it were to be used in similar chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide," they do provide information on related compounds. For instance, the nickel complexes in the first paper were characterized by elemental and spectroscopic analyses , which could be indicative of the types of analyses that would be useful for determining the properties of the compound .

Future Directions

Imidazole, a core component of “N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is potential for future research and development in this area.

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)10-4-3-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNUJRVEYKRJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569649
Record name N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide

CAS RN

10124-85-3
Record name N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.